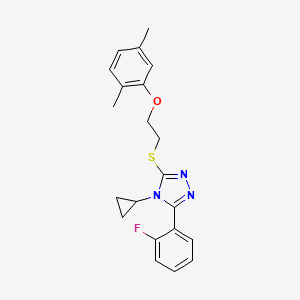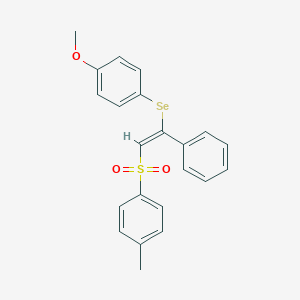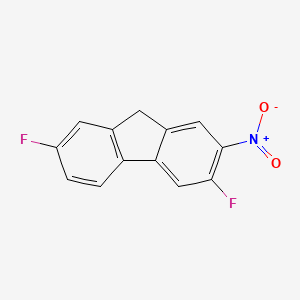
3,7-Difluoro-2-nitro-9h-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Difluoro-2-nitro-9H-fluorene is an organic compound with the molecular formula C13H7F2NO2. It is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. The presence of fluorine and nitro groups in its structure makes it a compound of interest in various chemical research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Difluoro-2-nitro-9H-fluorene typically involves the nitration of 3,7-difluorofluorene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 2-position of the fluorene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Difluoro-2-nitro-9H-fluorene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 3,7-Difluoro-2-amino-9H-fluorene.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Applications De Recherche Scientifique
3,7-Difluoro-2-nitro-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 3,7-Difluoro-2-nitro-9H-fluorene involves its interaction with molecular targets through its nitro and fluorine groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atoms can enhance the compound’s stability and binding affinity to specific targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Difluoro-9H-fluorene
- 2-Nitro-9H-fluorene
- 3,7-Difluoro-2-amino-9H-fluorene
Uniqueness
3,7-Difluoro-2-nitro-9H-fluorene is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
2795-55-3 |
|---|---|
Formule moléculaire |
C13H7F2NO2 |
Poids moléculaire |
247.20 g/mol |
Nom IUPAC |
3,7-difluoro-2-nitro-9H-fluorene |
InChI |
InChI=1S/C13H7F2NO2/c14-9-1-2-10-7(4-9)3-8-5-13(16(17)18)12(15)6-11(8)10/h1-2,4-6H,3H2 |
Clé InChI |
JKNITGKNXVGUOQ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC(=C(C=C2C3=C1C=C(C=C3)F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


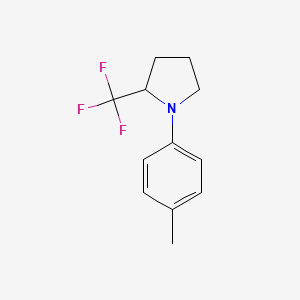

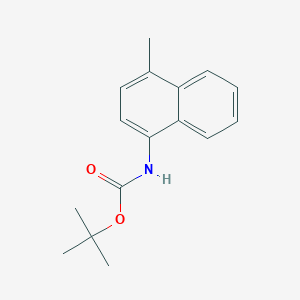
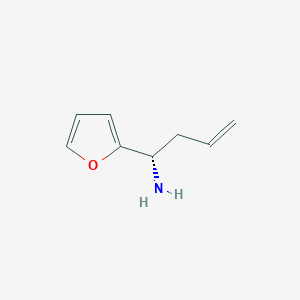
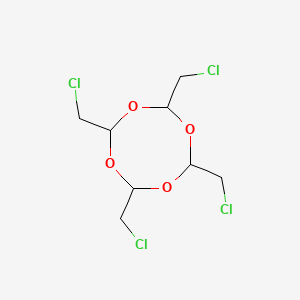
![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
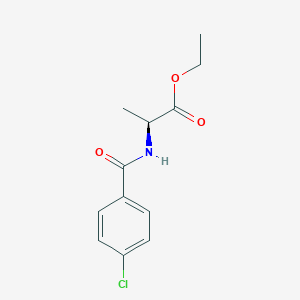
![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
![Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate](/img/structure/B12849771.png)
![2,4-Difluoro-N-[5-[5-(2-methyl-1-oxoisoindolin-5-yl)thien-2-yl]pyridin-3-yl]benzenesulfonamide](/img/structure/B12849773.png)
![6-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849797.png)

